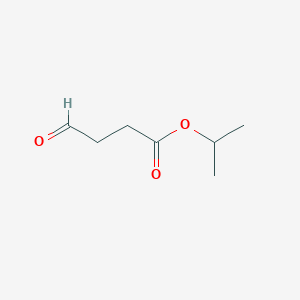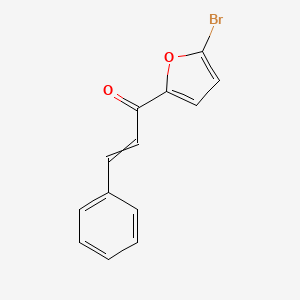
2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by its unique structure, which includes multiple methyl groups and a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid can be achieved through several methods. One common approach involves the alkylation of enolate ions, where an enolate ion reacts with an alkyl halide to introduce the desired alkyl group onto the α position of a ketone, ester, or nitrile . This reaction typically requires a strong base, such as sodium hydride or lithium diisopropylamide, and is conducted under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted carboxylic acids
Scientific Research Applications
2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylpentanoic acid
- Heptanoic acid
- 2,2-Dimethylpentanoic acid
Uniqueness
2,4-Dimethyl-2-(2-methylpentyl)heptanoic acid is unique due to its specific arrangement of methyl groups and the heptanoic acid backbone. This structure imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, compared to similar compounds .
Properties
CAS No. |
62179-59-3 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
2,4-dimethyl-2-(2-methylpentyl)heptanoic acid |
InChI |
InChI=1S/C15H30O2/c1-6-8-12(3)10-15(5,14(16)17)11-13(4)9-7-2/h12-13H,6-11H2,1-5H3,(H,16,17) |
InChI Key |
XLPHNNRVKKVCGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(CC(C)CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]pyrimido[5,4-h]quinazoline](/img/structure/B14560962.png)

![7-Methyl-5,6,7,8,9,10-hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14560981.png)
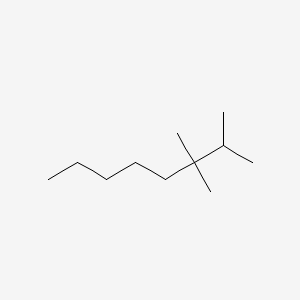
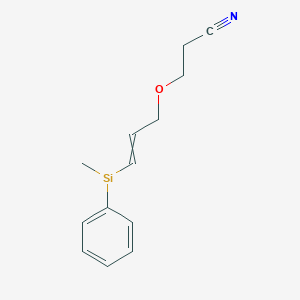
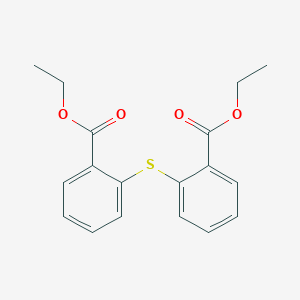
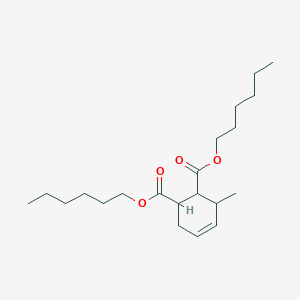
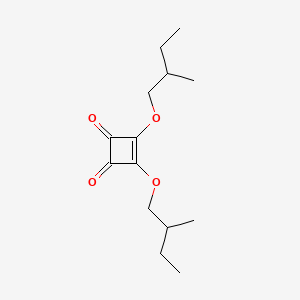

![Ethyl 2-[2-(5-chlorothiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylate](/img/structure/B14561017.png)
![2-{1-[4-(Dimethylamino)butan-2-yl]-1H-inden-3-yl}ethan-1-ol](/img/structure/B14561023.png)
![1,3,6,7,8-Pentamethyl-1,3,6,9-tetraazaspiro[4.5]decane-2,4,10-trione](/img/structure/B14561037.png)
